molecular formula C6H5F3N2OS B3156147 2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 820230-84-0

2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3156147
CAS No.: 820230-84-0
M. Wt: 210.18 g/mol
InChI Key: UEBAULPFRPBPLJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C6H5F3N2OS This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methyl-1,3-thiazole. The reaction is usually carried out under inert gas conditions to prevent unwanted side reactions. The process involves the following steps:

    Preparation of 2,2,2-trifluoroacetamide: This can be synthesized by reacting trifluoroacetic anhydride with ammonia.

    Coupling Reaction: The 2,2,2-trifluoroacetamide is then reacted with 5-methyl-1,3-thiazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The acetamide moiety can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis typically yields carboxylic acids and amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: Similar structure but lacks the thiazole ring.

    N,N-Dimethyl-2,2,2-trifluoroacetamide: Contains two methyl groups instead of the thiazole ring.

    2,2,2-Trifluoro-N-(2-thiazolyl)acetamide: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness

2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the 5-methyl-1,3-thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2OS/c1-3-2-10-5(13-3)11-4(12)6(7,8)9/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBAULPFRPBPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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